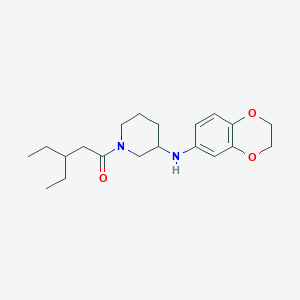
3-isopropoxy-N-(3-phenylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropoxy-N-(3-phenylpropyl)benzamide is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as GW806742X or GSK-742 and has been studied for its ability to modulate the activity of certain enzymes in the body. In
Wirkmechanismus
The mechanism of action of 3-isopropoxy-N-(3-phenylpropyl)benzamide involves the inhibition of FAAH and MAGL enzymes. This leads to an increase in endocannabinoid levels in the body, which can have various physiological effects such as pain relief, anti-inflammatory effects, and neuroprotective effects.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, anti-inflammatory effects in models of inflammation, and neuroprotective effects in models of neurodegenerative diseases. It has also been shown to have potential therapeutic applications in the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-isopropoxy-N-(3-phenylpropyl)benzamide in lab experiments include its ability to modulate the activity of specific enzymes involved in physiological processes. It also has potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its low yield during synthesis and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
For research on 3-isopropoxy-N-(3-phenylpropyl)benzamide include further studies to determine its safety and efficacy in humans. It also includes studies to determine its potential therapeutic applications in various diseases such as pain, inflammation, neurodegenerative diseases, anxiety, and depression. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Synthesemethoden
The synthesis of 3-isopropoxy-N-(3-phenylpropyl)benzamide involves several steps. The first step involves the reaction of 3-phenylpropylamine with 2-bromoacetophenone in the presence of a base to form the intermediate compound. The second step involves the reaction of the intermediate compound with isopropyl alcohol and hydrochloric acid to form the final product. The yield of the final product is around 50%.
Wissenschaftliche Forschungsanwendungen
3-isopropoxy-N-(3-phenylpropyl)benzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have inhibitory effects on certain enzymes such as FAAH (fatty acid amide hydrolase) and MAGL (monoacylglycerol lipase). These enzymes are involved in the breakdown of endocannabinoids, which are natural compounds in the body that play a role in pain, inflammation, and other physiological processes.
Eigenschaften
IUPAC Name |
N-(3-phenylpropyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15(2)22-18-12-6-11-17(14-18)19(21)20-13-7-10-16-8-4-3-5-9-16/h3-6,8-9,11-12,14-15H,7,10,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQQTRBNPBMGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5366355.png)
![2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide](/img/structure/B5366363.png)
![5-(4-fluorophenyl)-7-(4-methyl-1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5366364.png)
amino]methyl}pyrrolidin-2-one](/img/structure/B5366366.png)
![N-ethyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5366371.png)
![6-bromo-3-[(3-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5366376.png)
![2-[2-(acetylamino)ethyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5366382.png)
![1-hydroxy-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}cyclopentanecarboxamide](/img/structure/B5366392.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5366397.png)
![3-(1H-pyrazol-4-yl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5366405.png)
![1'-(cyclopropylcarbonyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5366430.png)
![rel-(4aS,8aR)-6-[4-(aminomethyl)benzoyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5366441.png)
![methyl 2-{[2-cyano-3-(3-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5366443.png)
